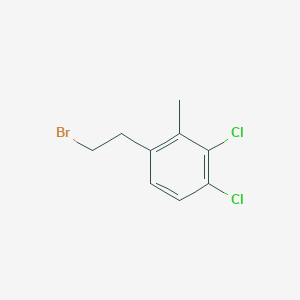
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a benzene ring substituted with a bromoethyl group, two chlorine atoms, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene typically involves the bromination of 3,4-dichloro-2-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like carbon tetrachloride and a controlled temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors that allow for better control over reaction parameters and higher yields. The use of photochemical bromination, where light is used to initiate the reaction, can also be employed for large-scale synthesis .
化学反应分析
Types of Reactions
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: 1-(2-Hydroxyethyl)-3,4-dichloro-2-methylbenzene.
Oxidation: 1-(2-Bromoacetyl)-3,4-dichloro-2-methylbenzene.
Reduction: 1-(2-Ethyl)-3,4-dichloro-2-methylbenzene.
科学研究应用
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene involves its interaction with nucleophiles and electrophiles. The bromoethyl group is a reactive site that can undergo nucleophilic substitution, while the aromatic ring can participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
相似化合物的比较
Similar Compounds
1-(2-Bromoethyl)benzene: Lacks the chlorine and methyl substituents, making it less reactive in certain substitution reactions.
3,4-Dichloro-2-methylbenzene: Lacks the bromoethyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(2-Chloroethyl)-3,4-dichloro-2-methylbenzene: Similar structure but with a chloroethyl group instead of bromoethyl, affecting its reactivity and applications
Uniqueness
1-(2-Bromoethyl)-3,4-dichloro-2-methylbenzene is unique due to the presence of both electron-withdrawing chlorine atoms and an electron-donating methyl group on the benzene ring, along with a reactive bromoethyl group. This combination of substituents imparts distinct reactivity and makes it a valuable compound for various chemical transformations and applications.
属性
分子式 |
C9H9BrCl2 |
|---|---|
分子量 |
267.97 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-3,4-dichloro-2-methylbenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-6-7(4-5-10)2-3-8(11)9(6)12/h2-3H,4-5H2,1H3 |
InChI 键 |
VJLUUEXGLFPOEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)Cl)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


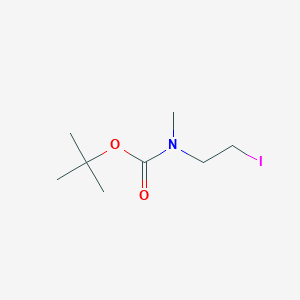
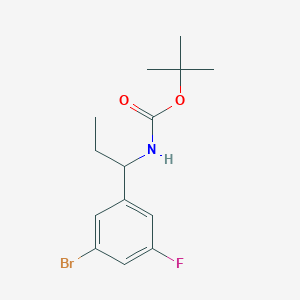
![tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13493459.png)

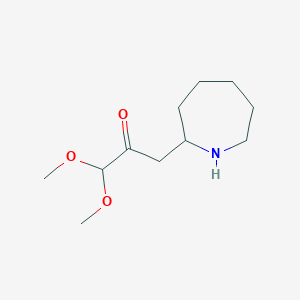
![2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13493480.png)

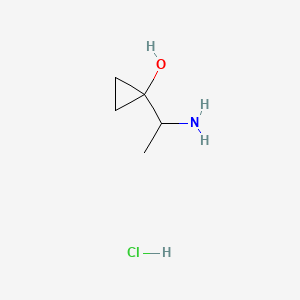
![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)
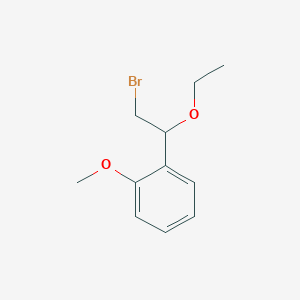
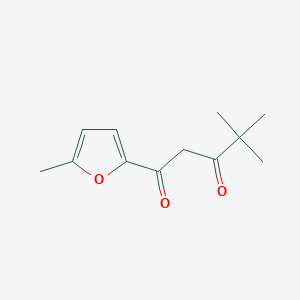
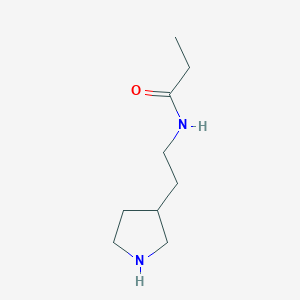
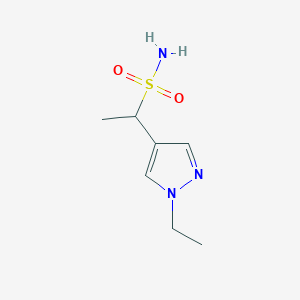
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
